molecular formula C8H9NO3S B1394447 Ethyl 5-carbamoylthiophene-2-carboxylate CAS No. 1239315-91-3

Ethyl 5-carbamoylthiophene-2-carboxylate

Cat. No.: B1394447
CAS No.: 1239315-91-3
M. Wt: 199.23 g/mol
InChI Key: LMHAUNCZNUZVMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-carbamoylthiophene-2-carboxylate is a thiophene derivative with the molecular formula C₈H₉NO₃S. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-carbamoylthiophene-2-carboxylate typically involves the condensation of thiophene derivatives with ethyl carbamate under controlled conditions. One common method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.

Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions. These processes are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-carbamoylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often facilitated by halogenation followed by nucleophilic attack.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide, followed by nucleophiles like amines or thiols.

Major Products:

Scientific Research Applications

Ethyl 5-carbamoylthiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-carbamoylthiophene-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor modulator. The thiophene ring system allows for strong π-π interactions with aromatic amino acids in proteins, potentially disrupting normal cellular functions. Additionally, the carbamoyl group can form hydrogen bonds with active site residues, enhancing its binding affinity .

Comparison with Similar Compounds

    Thiophene-2-carboxylate: Lacks the carbamoyl group, making it less versatile in forming hydrogen bonds.

    Ethyl 5-hydroxythiophene-2-carboxylate: Contains a hydroxyl group instead of a carbamoyl group, altering its reactivity and biological activity.

    Ethyl 5-aminothiophene-2-carboxylate: Features an amino group, which can engage in different types of chemical reactions compared to the carbamoyl group.

Uniqueness: Ethyl 5-carbamoylthiophene-2-carboxylate is unique due to its combination of the thiophene ring and the carbamoyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it a versatile intermediate in organic synthesis and a promising candidate for drug development .

Properties

IUPAC Name

ethyl 5-carbamoylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-2-12-8(11)6-4-3-5(13-6)7(9)10/h3-4H,2H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHAUNCZNUZVMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-carbamoylthiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 5-carbamoylthiophene-2-carboxylate
Reactant of Route 3
Ethyl 5-carbamoylthiophene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-carbamoylthiophene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-carbamoylthiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl 5-carbamoylthiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.